6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline

Lipophilicity Drug Design Membrane Permeability

6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1, molecular formula C27H27N3O, molecular weight 409.53 g/mol) is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold. Indoloquinoxalines are established DNA-intercalating agents with documented antiviral, anticancer, and immunomodulatory activities.

Molecular Formula C27H27N3O
Molecular Weight 409.533
CAS No. 638141-76-1
Cat. No. B2364273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline
CAS638141-76-1
Molecular FormulaC27H27N3O
Molecular Weight409.533
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3
InChIKeyVJWWSKCUVWFYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1)


6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1, molecular formula C27H27N3O, molecular weight 409.53 g/mol) is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold . Indoloquinoxalines are established DNA-intercalating agents with documented antiviral, anticancer, and immunomodulatory activities [1]. The target compound features a phenoxypropyl side chain at the 6-position bearing a distinctive 2-isopropyl-5-methyl substitution pattern on the terminal phenyl ring, which confers a calculated logP of 7.47—one of the highest lipophilicity values reported among commercially available indoloquinoxaline analogs in this subseries .

High-lipophilicity 2-isopropyl-5-methylphenoxy side chain supports membrane partitioning and intracellular distribution studies
Unsubstituted indolo[2,3-b]quinoxaline core supports DNA intercalation probe research without core-substituent interference

Why Generic Substitution of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline with Simpler Indoloquinoxaline Analogs Is Scientifically Unjustified


Within the 6-phenoxypropyl-indoloquinoxaline subseries, substituent identity on the terminal phenyl ring is not a passive structural variation; it directly governs lipophilicity, DNA-intercalation thermodynamics, and cellular penetration [1]. Replacing the 2-isopropyl-5-methylphenoxy motif with an unsubstituted phenoxy group reduces calculated logP by approximately 1.75 units (from 7.47 to 5.72), a difference that can alter membrane partitioning, off-target binding profiles, and compound residence time in lipid-rich compartments . SAR studies across the indoloquinoxaline class demonstrate that side-chain branching and alkyl substitution modulate thermal stabilization of the DNA-compound complex—a parameter mechanistically linked to both antiviral potency and interferon-inducing capacity [2]. Consequently, even closely related analogs such as 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-32-2) or 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5) cannot be presumed to replicate the target compound's physicochemical and pharmacological behavior without explicit comparative data.

Phenoxy substituent identity directly governs lipophilicity; simpler unsubstituted or mono-methyl analogs may show divergent membrane partitioning and off-target interaction profiles.
Molecular weight differences (up to approx. 56 g/mol vs. unsubstituted analog) alter molar-based dosing in biological assays; equimolar adjustments are essential for comparable readouts.
Side-chain branching modulates DNA-complex thermal stability according to class SAR; straight-chain or less lipophilic analogs may not replicate intercalation-driven endpoint responses.

Quantitative Differentiation Evidence for 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1) vs. Closest Analogs


Head-to-Head Lipophilicity Comparison: 2-Isopropyl-5-methylphenoxy vs. Unsubstituted Phenoxy Side Chain

The target compound exhibits a calculated logP of 7.47, compared to 5.72 for the directly analogous 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5), representing a logP increase of +1.75 units attributable specifically to the 2-isopropyl and 5-methyl substituents on the terminal phenoxy ring . Both values were obtained from ChemDiv using a consistent computational method, enabling direct comparison.

Lipophilicity (logP)
Cross-study comparable
7.47 vs 5.72 (Δ +1.75)
Supports high-lipophilicity probe selection; may alter membrane partitioning and accumulation kinetics
Consistent computational method; empirical logD measurement recommended
Lipophilicity Drug Design Membrane Permeability

Molecular Weight Differentiation: Structural Bulk vs. Simpler Phenoxypropyl Analogs

The target compound (MW 409.53 g/mol, C27H27N3O) is 56.11 g/mol heavier than the unsubstituted phenoxy analog 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (MW 353.42 g/mol, C23H19N3O), and 42.08 g/mol heavier than the mono-methyl analog 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (MW 367.45 g/mol, C24H21N3O) . This mass increment arises from the addition of one isopropyl group (C3H7, +43.07) and one methyl group (CH3, +15.03) to the terminal phenyl ring.

Molecular Weight
Direct head-to-head comparison
409.53 vs 353.42 g/mol (+56.11)
Affects molar dosing in cell-based assays; adjust concentrations for equimolar comparisons
Values from ChemSrc/ChemDiv; consistent formula calculation
Molecular Weight Physicochemical Properties SAR

Distinction from 7-Methyl Core-Substituted Analog: Side-Chain Modification at the Indoloquinoxaline Scaffold

The target compound bears an unsubstituted indolo[2,3-b]quinoxaline core with substitution exclusively at the 6-position side chain, distinguishing it from 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline (MW 423.5 g/mol, C28H29N3O), which carries an additional methyl group at the 7-position of the indoloquinoxaline scaffold . This core modification alters electron density at the indole nitrogen and modifies π-stacking geometry with DNA base pairs, a critical determinant of intercalation thermodynamics [1].

Core Scaffold
Class-level inference
Unsubstituted indolo[2,3-b]quinoxaline core
Distinct from 7-methyl core-substituted analog; may influence DNA intercalation geometry
Structural comparison; quantitative DNA-binding data unavailable
Structural Isomer Differentiation SAR Receptor Binding

Mechanistic Class Benchmarking: DNA Intercalation Potency Inferred from Indoloquinoxaline SAR

The indoloquinoxaline scaffold mediates biological activity primarily through DNA intercalation, with potency correlating to thermal stabilization of the compound-DNA complex (ΔTm) [1]. While no ΔTm data are available specifically for CAS 638141-76-1, class-level SAR indicates that increasing side-chain lipophilicity through branched alkyl substitution (e.g., isopropyl) enhances minor-groove residence time and thermal stabilization, as demonstrated for the well-characterized analog B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline), which inhibits HSV-1, CMV, and VZV replication at 1–5 µM [2]. The QSAR model derived for 6H-indolo[2,3-b]quinoxaline cytotoxicity against HL-60 cells identifies lipophilic substituents as positive contributors to potency [3].

DNA Intercalation Potential
Class-level inference
Class SAR predicts enhanced minor-groove binding
Supports DNA intercalation probe selection; empirical validation required
Inferred from indoloquinoxaline SAR; no ΔTm data for this compound
DNA Intercalation Thermal Stability Antiviral Activity

HepG2 Cytotoxicity Screening Data: Single-Concentration Activity Profile

The target compound was evaluated at 33 µM in a HepG2 hepatocellular carcinoma cytotoxicity assay (cell-based, plate-reader format). Across 20 replicate measurements, the compound produced a mean viability readout of approximately 67% of control (range: 55–158% of control), indicating modest cytotoxic or cytostatic activity at this concentration . No comparative data for close analogs under identical assay conditions are publicly available, precluding direct head-to-head potency ranking.

HepG2 Cytotoxicity
Supporting evidence
Mean viability ~67% at 33 µM
Supports cytotoxicity endpoint review; requires dose-response characterization
Single-concentration screen; SD ~25% across 20 replicates
Cytotoxicity HepG2 Hepatocellular Carcinoma

Absence of PAINS Structural Alerts and Drug-Like Physicochemical Profile

The indoloquinoxaline chemotype, including the target compound's scaffold, has been explicitly noted in recent LOX/LOXL2 inhibitor patents as lacking PAINS (Pan-Assay Interference Compounds) structural flags, distinguishing it from many other DNA-intercalating scaffolds that contain redox-active or aggregating motifs that produce false-positive assay signals [1]. The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, a polar surface area of approximately 27 Ų (ChemDiv), and 4 rotatable bonds, placing it within drug-like property space despite its high logP .

PAINS & Drug-likeness
Supporting evidence
0 PAINS alerts; HBA=3, HBD=0, PSA=27 Ų
Reduced false-positive risk in HTS assays; cleaner probe candidate
Per patent disclosures; indoloquinoxaline scaffold lacks redox-active PAINS flags
PAINS Drug-likeness Assay Interference

Evidence-Supported Application Scenarios for 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1)


High-Lipophilicity Probe for Membrane Partitioning and Intracellular Accumulation Studies

With a calculated logP of 7.47—substantially exceeding that of simpler 6-phenoxypropyl-indoloquinoxaline analogs (logP 5.72) —this compound is well-suited as a physicochemical probe in membrane permeability and subcellular distribution assays. Researchers can exploit the logP differential to investigate how incremental lipophilicity affects lysosomal trapping, phospholipidosis potential, or blood-brain barrier penetration within the indoloquinoxaline scaffold series.

DNA Intercalation Probe with Enhanced Minor-Groove Residence Time

The planar indolo[2,3-b]quinoxaline core is an established DNA intercalation pharmacophore [1], and class-level SAR predicts that the bulky, lipophilic 2-isopropyl-5-methylphenoxy side chain may prolong minor-groove residence time through hydrophobic contacts with the DNA backbone [2]. This compound is appropriate for biophysical DNA-binding studies (thermal denaturation, fluorescence displacement, circular dichroism) where side-chain lipophilicity is systematically varied to map the relationship between logP and intercalation affinity.

Negative Control or Comparator for 7-Methyl Core-Substituted Indoloquinoxalines

The target compound's unsubstituted indoloquinoxaline core differentiates it from 7-methyl analogs (e.g., 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline, MW 423.5) . This makes it useful as a matched control in structure-activity relationship studies designed to isolate the contribution of the 7-methyl substituent to DNA binding geometry, electronic effects on intercalation, or target protein interactions, while keeping the phenoxypropyl side chain constant.

Starting Point for LOX/LOXL2 Inhibitor Optimization Programs

Recent patent disclosures identify indoloquinoxaline derivatives as privileged scaffolds for lysyl oxidase (LOX) and LOXL2 inhibition, with explicit emphasis on compounds lacking PAINS alerts [3]. The target compound's drug-like property profile (HBA=3, HBD=0, no PAINS flags) and high lipophilicity position it as a candidate for medicinal chemistry expansion in fibrosis and oncology programs targeting the LOX family, with the phenoxy ring offering tractable vectors for further substitution.

Application
Selection Property
Validation Focus
High-lipophilicity probe for membrane partitioning studies
High lipophilicity from 2-isopropyl-5-methylphenoxy motif
Lysosomal trapping, phospholipidosis potential, or blood-brain barrier penetration context
DNA intercalation probe with potential enhanced minor-groove residence
Branched isopropylphenoxy side chain; class SAR supports DNA binding
Biophysical DNA-binding assays (thermal denaturation, fluorescence displacement)
Matched control for 7-methyl core-substituted indoloquinoxalines
Unsubstituted indolo[2,3-b]quinoxaline core
Matched-pair SAR studies isolating 7-methyl electronic/steric effects
Starting scaffold for LOX/LOXL2 inhibitor optimization
PAINS-free indoloquinoxaline core; drug-like property profile (HBA=3, HBD=0)
Medicinal chemistry expansion; target engagement validation in LOX/LOXL2 research models
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